molecular formula C17H14F3N3O2 B2994415 N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide CAS No. 478042-47-6

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide

Cat. No.: B2994415
CAS No.: 478042-47-6
M. Wt: 349.313
InChI Key: ADLJAWLJIMDLAV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could potentially target the benzimidazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-(Trifluoromethyl)benzimidazole: A derivative with similar structural features.

    N-(2-methoxyphenyl)acetamide: Another related compound with potential biological activity.

Uniqueness

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide is unique due to the combination of the methoxyphenyl and trifluoromethylbenzimidazole moieties, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-25-14-9-5-3-7-12(14)21-15(24)10-23-13-8-4-2-6-11(13)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLJAWLJIMDLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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